(2S)-2-amino(113C)butanedioic acid

Catalog No.
S1923462
CAS No.
81201-97-0
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino(113C)butanedioic acid

CAS Number

81201-97-0

Product Name

(2S)-2-amino(113C)butanedioic acid

IUPAC Name

(2S)-2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1

InChI Key

CKLJMWTZIZZHCS-GZPBOPPUSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H]([13C](=O)O)N)C(=O)O

Tracing Metabolic Pathways

One primary application of L-Aspartic acid-1-13C is in tracing metabolic pathways within cells and organisms. By feeding cells or organisms L-Aspartic acid-1-13C, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites. Since the mass of the 13C isotope is different from the mass of the more common carbon-12 isotope, L-Aspartic acid-1-13C can be distinguished from unlabeled metabolites using MS. This allows scientists to identify the path L-Aspartic acid takes within a cell and determine its role in various biological processes [, ].

Here are some specific examples of how L-Aspartic acid-1-13C can be used for metabolic tracing:

  • Studying protein synthesis: Researchers can use L-Aspartic acid-1-13C to investigate how cells incorporate amino acids into proteins. By analyzing the enrichment of the 13C isotope in newly synthesized proteins, scientists can gain insights into protein turnover and amino acid metabolism [].
  • Investigating the urea cycle: The urea cycle is a vital pathway for removing excess nitrogen from the body. L-Aspartic acid-1-13C can be used to trace the contribution of aspartic acid to the synthesis of urea, helping researchers understand the regulation and function of this critical metabolic process [].
  • Understanding cancer metabolism: Cancer cells often exhibit altered metabolic profiles compared to healthy cells. L-Aspartic acid-1-13C can be used to study how cancer cells utilize aspartic acid for energy production and biosynthesis of essential molecules [].

(2S)-2-amino(1,2,3,4-^13C)butanedioic acid, commonly referred to as L-aspartic acid-^13C4, is a stable isotope-labeled form of L-aspartic acid. This compound is characterized by its molecular formula C4H7NO4C_4H_7NO_4 and is often utilized in biochemical and metabolic studies due to the incorporation of carbon-13 isotopes, which allow for detailed tracking and analysis in various biological systems. The compound appears as a white crystalline solid with a melting point of approximately 270-271 °C and a density of about 1.6603 g/cm³ at 13 °C.

The mechanism of action of L-aspartic acid-1-¹³C is primarily related to its use as a tracer molecule. The ¹³C isotope provides a distinct signal in NMR spectroscopy, allowing scientists to track the incorporation and metabolism of L-aspartic acid in living cells or organisms []. This is valuable for studying metabolic pathways, protein synthesis, and drug targeting.

  • Specific safety data for L-aspartic acid-1-¹³C might not be readily available due to its use in research settings. However, L-aspartic acid itself is classified as a non-hazardous material [].

  • Oxidation: The amino group can be oxidized to yield corresponding oxo acids.
  • Reduction: The carboxyl groups can be reduced to form alcohols.
  • Substitution Reactions: The amino group can engage in substitution reactions to produce various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions such as specific temperatures and pH levels are essential to achieve desired outcomes in these reactions.

L-aspartic acid is a non-essential amino acid that plays critical roles in neurotransmission and the urea cycle. It is involved in the synthesis of other amino acids and serves as a precursor for neurotransmitters such as aspartate. The incorporation of carbon-13 isotopes in (2S)-2-amino(1,2,3,4-^13C)butanedioic acid enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and assess the dynamics of amino acid metabolism under various physiological conditions.

The synthesis of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid typically involves:

  • Incorporation of Carbon-13 Isotopes: This can be achieved through the use of labeled precursors during biosynthesis.
  • Controlled Environments: Maintaining specific pH and temperature conditions during synthesis to ensure effective incorporation of isotopes.
  • Industrial Production: Large-scale synthesis often employs fermentation techniques where microorganisms are fed carbon-13 labeled substrates to produce high yields of the labeled amino acid.

The primary applications of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid include:

  • Metabolic Studies: Used extensively in research to trace metabolic pathways involving amino acids.
  • Nutritional Research: Helps in understanding amino acid metabolism in different dietary contexts.
  • Pharmaceutical Research: Investigated for potential roles in drug development and therapeutic applications.

Studies involving (2S)-2-amino(1,2,3,4-^13C)butanedioic acid focus on its interactions with various biological molecules. Research indicates that environmental factors such as pH can influence its ionization state and subsequent interactions with targets like enzymes and receptors. These studies are crucial for understanding the compound's role in metabolic processes and its potential therapeutic effects.

Several compounds share structural similarities with (2S)-2-amino(1,2,3,4-^13C)butanedioic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
L-Aspartic AcidContains two carboxyl groups and an amino groupNaturally occurring amino acid
L-Glutamic AcidSimilar structure but with an additional methylene groupPrecursor for neurotransmitters
D-Aspartic AcidEnantiomer of L-aspartic acidDifferent biological activity
Malic AcidTwo carboxyl groups but lacks amino functionalityInvolved in the Krebs cycle
Fumaric AcidUnsaturated dicarboxylic acidUsed in food industry as a food additive

The uniqueness of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid lies primarily in its isotopic labeling with carbon-13, which provides enhanced capabilities for tracing and studying metabolic processes compared to its non-labeled counterparts.

XLogP3

-2.8

Sequence

D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

L-(1-~13~C)Aspartic acid

Dates

Modify: 2024-04-14

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